4-Amino-3-hydroxyphenylalanine

Catalog No.
S562754
CAS No.
74923-08-3
M.F
C9H12N2O3
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-hydroxyphenylalanine

CAS Number

74923-08-3

Product Name

4-Amino-3-hydroxyphenylalanine

IUPAC Name

(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14)/t7-/m0/s1

InChI Key

XHWPXBNFKWLGJH-ZETCQYMHSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)N

Synonyms

4-AHP, 4-amino-3-hydroxyphenylalanine

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N

4-Amino-3-hydroxyphenylalanine, also known as 4-amino-3-hydroxy-phenylalanine, is a derivative of the amino acid phenylalanine. Its chemical formula is C₉H₁₂N₂O₃, and it features an amino group (-NH₂) and a hydroxyl group (-OH) attached to a phenyl ring. This compound is significant in various biochemical pathways and is particularly noted for its role in the structure and function of melanin, as well as its potential applications in biomedical research.

  • Oxidation: It can be oxidized to form various derivatives, which may affect its biological activity.
  • Reduction: The compound can undergo reduction reactions, altering its functional groups.
  • Hydrolysis: In the presence of hydroiodic acid, it can be generated from the degradation of pheomelanin, indicating its role in melanin metabolism .

These reactions are crucial for understanding how 4-amino-3-hydroxyphenylalanine interacts within biological systems and its potential modifications.

4-Amino-3-hydroxyphenylalanine exhibits notable biological activities:

  • Melanin Synthesis: It serves as a precursor in the synthesis of melanin, specifically phaeomelanin. This is significant for pigmentation in various organisms .
  • Neurotransmitter Precursor: Like other hydroxyphenylalanines, it may play a role in the biosynthesis of neurotransmitters such as dopamine and norepinephrine, contributing to neurological functions .

The compound's ability to participate in these pathways highlights its importance in both physiological and pathological contexts.

The synthesis of 4-amino-3-hydroxyphenylalanine can be achieved through several methods:

  • Hydroiodic Acid Hydrolysis: This method involves treating pheomelanin with hydroiodic acid, which results in the formation of 4-amino-3-hydroxyphenylalanine among other products .
  • Chemical Synthesis: Laboratory synthesis can also be performed using standard organic chemistry techniques that involve coupling reactions and functional group modifications.

These methods allow for the production of this compound for research and application purposes.

4-Amino-3-hydroxyphenylalanine has several applications:

  • Biochemical Research: It is used as a marker in studies related to melanin and pigmentation.
  • Pharmaceutical Development: Its role as a precursor for neurotransmitters makes it a candidate for research into treatments for neurological disorders.
  • Cosmetic Industry: Due to its involvement in pigmentation, it may find applications in cosmetic formulations aimed at skin tone enhancement or protection against UV damage.

Interaction studies involving 4-amino-3-hydroxyphenylalanine focus on its biochemical interactions:

  • Protein Interactions: The compound's hydroxyl group allows it to participate in hydrogen bonding with proteins, influencing protein structure and function.
  • Enzyme Substrates: As a substrate for various enzymes involved in melanin synthesis, understanding these interactions helps elucidate metabolic pathways relevant to pigmentation disorders .

Such studies are essential for developing therapeutic strategies targeting related conditions.

Several compounds share structural similarities with 4-amino-3-hydroxyphenylalanine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
L-TyrosineHydroxyl group at para positionPrecursor to catecholamines; more common than 4-amino-3-hydroxyphenylalanine .
3-Amino-4-hydroxyphenylalanineHydroxyl group at meta positionLess prevalent; different biological roles compared to 4-amino-3-hydroxyphenylalanine .
Ortho-Tyrosine (2-Hydroxyphenylalanine)Hydroxyl group at ortho positionRare; involved in oxidative stress responses .

The uniqueness of 4-amino-3-hydroxyphenylalanine lies in its specific positioning of functional groups, which influences its reactivity and biological roles compared to these similar compounds.

XLogP3

-3.1

Wikipedia

4-Amino-3-hydroxyphenylalanine

Dates

Modify: 2023-07-20

Explore Compound Types